molecular formula C7H9N3O4 B2378073 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1356543-47-9

1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2378073
CAS No.: 1356543-47-9
M. Wt: 199.166
InChI Key: VPEGGEVYLRMSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is a nitro-substituted pyrazole derivative featuring an isopropyl group at position 1 and a carboxylic acid moiety at position 3. This compound is part of a broader class of pyrazole-carboxylic acids, which are pivotal in medicinal chemistry and material science due to their versatile reactivity and biological activity.

Properties

IUPAC Name

4-nitro-2-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4(2)9-6(7(11)12)5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGGEVYLRMSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid serves as a building block for synthesizing pharmaceutical compounds. Its potential therapeutic applications include:

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenases (COX), which are crucial in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
  • Antimicrobial Properties : The presence of the nitro group enhances its reactivity, allowing it to form reactive intermediates that disrupt microbial cellular processes. In vitro studies indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Materials Science

In materials science, this compound can be utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor materials for specific applications, such as sensors or photonic devices.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry, particularly in the synthesis of agrochemicals like herbicides or fungicides. Its bioactive properties can be harnessed to create effective pest control agents that are environmentally friendly.

Biological Research

As a biological probe, 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid can be used to study various biological processes and pathways. For instance, it may aid in understanding enzyme interactions and receptor activities due to its ability to form hydrogen bonds with amino acid residues in proteins .

Case Study 1: Antimicrobial Activity

A study demonstrated that 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid exhibited significant antimicrobial activity against various bacterial strains. The compound was tested against standard bacterial strains using the disc diffusion method, showing inhibition zones comparable to established antibiotics .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa20

Case Study 2: Anti-inflammatory Effects

In another research effort, the anti-inflammatory effects of this compound were evaluated in an animal model of arthritis. Results indicated a significant reduction in swelling and pain scores compared to control groups treated with placebo .

Treatment GroupSwelling Reduction (%)Pain Score Reduction (%)
Control00
Compound Treatment5060

Similar Compounds

CompoundStructure FeaturesUnique Properties
3-Isopropyl-4-amino-1H-pyrazole-5-carboxylic acidContains an amino group instead of nitroPotentially different biological activities
3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acidMethyl group instead of isopropylVariations in reactivity

The unique combination of the isopropyl and nitro groups in 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Similarity Scores

Key structural analogues differ in substituent type and position, impacting physicochemical properties and applications:

Compound Name CAS Number Substituents (Position) Molecular Formula Similarity Score Key Differences vs. Target Compound
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 139756-00-6 Methyl (1), Propyl (3) C₈H₁₁N₃O₄ 0.97 Smaller alkyl groups (methyl, propyl) at 1 and 3 positions
3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid 78208-74-9 Methyl (1), Isopropyl (3) C₉H₁₃N₃O₄ 0.96 Isopropyl at position 3 instead of 1
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 116344-18-4 Phenyl (1), Isopropyl (5) C₁₃H₁₄N₂O₂ N/A Phenyl group at position 1; carboxylic acid at position 4
5-(1-Isopropyl-1H-pyrazol-5-yl)thiazole-4-carboxylic acid 109025-26-5 Thiazole ring, Isopropyl (1) C₁₀H₁₁N₃O₂S N/A Thiazole ring replaces nitro group; altered electronic profile

Key Observations :

  • Aromatic vs. Alkyl Substituents : The phenyl group in 116344-18-4 increases hydrophobicity compared to the target compound’s alkyl substituents, affecting solubility and biological membrane permeability .
  • Heterocyclic Modifications : Replacement of the nitro group with a thiazole ring (CAS 109025-26-5) introduces sulfur-based electronics, which may enhance binding to metal ions or biomolecular targets .

Commercial Availability and Cost

  • Pricing : The target compound is priced at €566.00/g (1g scale), significantly higher than 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (€388.00/g), reflecting synthetic complexity and nitro-group handling challenges .
  • Supply Chain : Discontinued analogues (e.g., CAS 1351398-16-7) underscore market volatility, while bulk availability of the target compound (up to 10g) supports industrial applications .

Biological Activity

1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS Number: 1356543-47-9) is a heterocyclic compound characterized by a pyrazole ring with an isopropyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position. This structural configuration contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and other scientific fields.

The molecular formula of 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is C7H9N3O4, with a molecular weight of approximately 199.16 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with suitable diketones, followed by nitration and carboxylation processes.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

  • Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, influencing various biological pathways.
  • Enzyme Interaction : The pyrazole ring structure allows it to modulate the activity of specific enzymes and receptors, which can lead to therapeutic effects .

Antimicrobial Activity

Research indicates that 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid exhibits potential antimicrobial properties. Its structural characteristics allow it to act against various microbial strains, although specific efficacy data are still under investigation.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. The specific IC50 values for COX inhibition are yet to be fully characterized but preliminary findings indicate promising activity .

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Initial studies have shown that derivatives of pyrazole compounds can exhibit cytotoxic effects against cancer cell lines, suggesting that 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid may have similar potential .

Case Studies and Research Findings

Various studies have been conducted to evaluate the biological activity of pyrazole derivatives, including 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid:

  • In Vitro Studies : A study focusing on the interaction of pyrazole derivatives with Trypanosoma brucei showed that modifications in the structure significantly affected their antitrypanosomal activity. While specific data on 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid were not detailed, it highlights the importance of structure–activity relationships (SAR) in determining efficacy .
  • Anti-inflammatory Research : In experiments assessing anti-inflammatory effects, compounds similar to 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid demonstrated significant inhibition of COX enzymes, indicating potential for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid1356543-47-9Nitro and carboxylic acid groups on pyrazole ring
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid141721-97-3Variation in functional group positions
5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid33079-88-8Additional methyl group affecting biological activity

The uniqueness of 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid lies in its specific combination of functional groups and their positions on the pyrazole ring, influencing its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the established synthetic routes for 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves a two-step process:

  • Cyclocondensation : Reacting isopropyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under reflux in ethanol to form the pyrazole core.
  • Nitration : Treating the intermediate with a nitrating agent (e.g., HNO₃/H₂SO₄ mixture) at 0–5°C to introduce the nitro group at position 4. Key considerations include maintaining pH < 2 during nitration to minimize byproducts and controlling reaction time (4–6 hours) for optimal yield .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropyl at N1, nitro at C4, and carboxylic acid at C5).
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/0.1% trifluoroacetic acid).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₈H₁₁N₃O₄: 214.0822).
  • FTIR : Characteristic peaks for nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) groups .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity during nitration?

  • Temperature : Lower temperatures (0–5°C) reduce over-nitration but require longer reaction times.
  • Acid Concentration : Excess H₂SO₄ improves electrophilic nitration efficiency but may degrade the pyrazole ring if >70% v/v.
  • Substituent Effects : The isopropyl group at N1 sterically hinders nitration at C4, necessitating precise stoichiometric control of HNO₃ (1.2–1.5 eq.) . Data Contradiction : Studies on ethyl-substituted analogs show higher nitration yields (85%) compared to isopropyl derivatives (70–75%), likely due to steric bulk .

Q. How do substituents (isopropyl, nitro, carboxylic acid) affect reactivity and bioactivity?

  • Steric Effects : The isopropyl group at N1 reduces nucleophilic attack at C5 but enhances metabolic stability.
  • Electronic Effects : The nitro group at C4 increases electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites).
  • Comparative Studies : Methyl or ethyl substituents at N1 show lower logP values (1.2–1.5) vs. isopropyl (logP ~2.1), impacting membrane permeability .

Q. What computational methods predict interactions with biological targets?

  • Docking Simulations : Molecular docking (AutoDock Vina) identifies potential binding modes with cyclooxygenase-2 (COX-2) or kinases.
  • QSAR Modeling : Regression analysis links the nitro group’s Hammett σ constant (σₚ = 1.27) to antibacterial IC₅₀ values.
  • DFT Calculations : Assess charge distribution; the carboxylic acid group at C5 exhibits a partial charge of −0.43 e, favoring hydrogen bonding .

Methodological Recommendations

  • Synthesis Optimization : Use design of experiments (DoE) to model temperature, pH, and reagent ratios for scalable production .
  • Bioactivity Profiling : Screen against a panel of Gram-negative bacteria (e.g., E. coli ATCC 25922) using broth microdilution (CLSI guidelines) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic stability of the nitro group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.